Chlorogenic acid hemihydrate

Description

BenchChem offers high-quality Chlorogenic acid hemihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorogenic acid hemihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

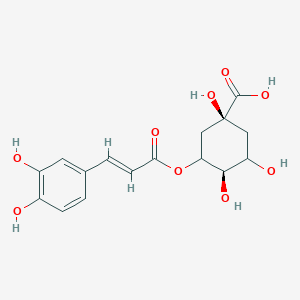

IUPAC Name |

(1S,4R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11?,12?,14-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVRJTMFETXNAD-CEMWGLCESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H](C(C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The In Vitro Mechanisms of Action of Chlorogenic Acid Hemihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro mechanisms of action of chlorogenic acid hemihydrate, a prevalent phenolic acid with significant therapeutic potential. This document summarizes key findings on its antioxidant, anti-inflammatory, and enzyme-inhibiting properties, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Antioxidant Activity

Chlorogenic acid (CGA) is a potent antioxidant, a property attributed to its chemical structure which enables it to donate hydrogen atoms and scavenge free radicals.[1][2] In vitro studies consistently demonstrate its capacity to neutralize various reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress at a cellular level.[3]

Free Radical Scavenging Activity

A common method to evaluate the free radical scavenging ability of compounds is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. In this assay, the vibrant purple DPPH radical is reduced to a yellow-colored non-radical form by the antioxidant. One study found that purified chlorogenic acid could scavenge 80% of DPPH radicals within a mere 20 seconds.[4]

Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay is another method used to measure the total antioxidant capacity of a substance. It relies on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. Studies have shown that chlorogenic acid exhibits strong antioxidant activity in this assay, even surpassing that of the well-known antioxidant, ascorbic acid.[4]

Cellular Antioxidant Activity

Beyond simple chemical assays, the antioxidant effects of chlorogenic acid have been demonstrated in cellular models. In various cell lines, CGA has been shown to reduce intracellular ROS levels and enhance the expression and activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[5][6][7] This is partly achieved through the activation of the Nrf2 signaling pathway.[5][7][8][9]

Table 1: In Vitro Antioxidant Activity of Chlorogenic Acid

| Assay Type | Model System | Key Findings | Reference |

| DPPH Radical Scavenging | Chemical Assay | Scavenged 80% of DPPH radicals in 20 seconds. | [4] |

| Ferric Reducing Antioxidant Power (FRAP) | Chemical Assay | Exhibited stronger antioxidant activity than ascorbic acid. | [4] |

| Cellular Antioxidant Activity | Various Cell Lines | Reduced intracellular ROS and increased antioxidant enzyme expression (SOD, CAT, GSH-Px). | [5][6][7] |

| Nrf2 Pathway Activation | Hepatic Stellate Cells | Increased nuclear translocation of Nrf2 and expression of downstream antioxidant genes (HO-1, GCLC, NQO1). | [7] |

Anti-inflammatory Mechanisms

Chronic inflammation is a key contributor to a multitude of diseases. Chlorogenic acid has demonstrated significant anti-inflammatory properties in various in vitro models, primarily by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[2][5]

Inhibition of Pro-inflammatory Mediators

In lipopolysaccharide (LPS)-stimulated macrophage models, such as RAW 264.7 cells, chlorogenic acid has been shown to inhibit the production of several pro-inflammatory molecules, including:

-

Nitric Oxide (NO): CGA suppresses the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.[5]

-

Prostaglandin E2 (PGE2): It inhibits the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.[5]

-

Pro-inflammatory Cytokines: CGA significantly reduces the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][10]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of chlorogenic acid are mediated through its influence on critical intracellular signaling cascades.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9] Chlorogenic acid has been shown to inhibit the activation of NF-κB.[3][5][10] It achieves this by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Caption: Chlorogenic acid inhibits the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK1/2, and JNK, is also crucial in the inflammatory response. Chlorogenic acid has been observed to suppress the phosphorylation of these key MAPK proteins in response to inflammatory stimuli, thereby downregulating the expression of inflammatory mediators.[7][10][11]

As mentioned in the antioxidant section, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway plays a dual role. By activating Nrf2, chlorogenic acid not only boosts antioxidant defenses but also exerts anti-inflammatory effects, as Nrf2 can inhibit inflammatory gene expression.[5][7]

Caption: Chlorogenic acid activates the Nrf2 antioxidant pathway.

In the context of liver fibrosis, chlorogenic acid has been shown to inhibit the TGF-β1/Smad7 signaling pathway in hepatic stellate cells (LX2 cell line).[12] It achieves this by down-regulating the expression of miR-21, which in turn increases the expression of the inhibitory Smad7, thereby blocking the pro-fibrotic effects of TGF-β1.[12]

Enzyme Inhibition

Chlorogenic acid can directly interact with and inhibit the activity of various enzymes, contributing to its therapeutic effects.

Inhibition of Carbohydrate-Metabolizing Enzymes

Chlorogenic acid has been found to inhibit α-amylase and α-glucosidase, key enzymes involved in the digestion of carbohydrates.[8][13][14] By inhibiting these enzymes, CGA can slow down the absorption of glucose, which is beneficial for managing hyperglycemia.

Table 2: IC50 Values for Enzyme Inhibition by Chlorogenic Acid

| Enzyme | IC50 Value | Reference |

| α-amylase | 9.10 µg/mL | [13] |

| α-glucosidase | 9.24 µg/mL | [13] |

| Animal Fatty Acid Synthase (FAS I) | 94.8 µM | [15] |

| E. coli β-ketoacyl-ACP reductase (FabG) | 88.1 µM | [15] |

Inhibition of Fatty Acid Synthesis Enzymes

Studies have shown that chlorogenic acid can inhibit animal fatty acid synthase (FAS I) and the E. coli β-ketoacyl-ACP reductase (FabG) in a concentration-dependent manner.[15] Kinetic analyses revealed that CGA competitively inhibits the binding of NADPH to the β-ketoacyl reductase domain of FAS I.[15]

Experimental Protocols

DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a stock solution of chlorogenic acid in methanol (B129727).

-

Prepare a 100 µM solution of DPPH in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the chlorogenic acid solution.

-

Add 100 µL of the DPPH solution to each well.

-

Shake the plate vigorously for 30 seconds and incubate in the dark at room temperature for 20 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control well should contain 100 µL of methanol instead of the sample.

-

-

Calculation:

-

Scavenging effect (%) = [(A_c - A_a) / A_c] × 100, where A_c is the absorbance of the control and A_a is the absorbance of the sample.[4]

-

Cell Culture and LPS Stimulation for Anti-inflammatory Assays

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Experimental Treatment:

-

Seed the cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of chlorogenic acid for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for a specified period (e.g., 24 hours for cytokine measurements).

-

-

Analysis:

-

Collect the cell culture supernatant to measure the levels of NO (using the Griess reagent), PGE2, TNF-α, and IL-6 (using ELISA kits).

-

Lyse the cells to extract protein for Western blot analysis of iNOS, COX-2, and phosphorylated MAPK proteins, or to extract RNA for qRT-PCR analysis of gene expression.

-

Caption: General workflow for in vitro anti-inflammatory assays.

Note on Chlorogenic Acid Hemihydrate

The majority of in vitro research refers to "chlorogenic acid." Chlorogenic acid hemihydrate contains one molecule of water for every two molecules of chlorogenic acid. When dissolved in an aqueous solution for in vitro experiments, the hemihydrate form is expected to behave identically to the anhydrous form, as the water of hydration becomes part of the solvent. Therefore, the mechanisms of action described in this guide are directly applicable to chlorogenic acid hemihydrate.

Conclusion

Chlorogenic acid hemihydrate exhibits a wide range of in vitro biological activities, positioning it as a promising candidate for further drug development. Its multifaceted mechanism of action, encompassing potent antioxidant and anti-inflammatory effects, as well as the inhibition of key metabolic enzymes, underscores its therapeutic potential for a variety of disorders. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers investigating the properties and applications of this important natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chlorogenic acid protects against liver fibrosis in vivo and in vitro through inhibition of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]

- 9. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Chlorogenic Acid Inhibits Liver Fibrosis by Blocking the miR-21-Regulated TGF-β1/Smad7 Signaling Pathway in Vitro and in Vivo [frontiersin.org]

- 13. Caffeic and chlorogenic acids inhibit key enzymes linked to type 2 diabetes (in vitro): a comparative study | Scilit [scilit.com]

- 14. researchgate.net [researchgate.net]

- 15. Inhibitory activity of chlorogenic acid on enzymes involved in the fatty acid synthesis in animals and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Chlorogenic Acid Hemihydrate: A Technical Guide for Researchers

Abstract

Chlorogenic acid (CGA), a prominent dietary polyphenol, is the ester of caffeic acid and quinic acid.[1] Its hemihydrate form is a subject of extensive research due to a wide array of biological activities with therapeutic potential. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of chlorogenic acid hemihydrate, with a focus on its antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, anti-diabetic, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and application of this versatile compound.

Introduction

Chlorogenic acid is a naturally occurring phenolic compound found in a variety of plants, with high concentrations in green coffee beans, tea, and certain fruits and vegetables.[2][3] It is recognized for its significant health-promoting benefits, which are largely attributed to its potent antioxidant and anti-inflammatory properties.[4][5] CGA modulates numerous cellular signaling pathways, thereby influencing a wide range of physiological and pathological processes.[4][5] This guide synthesizes current scientific knowledge on the biological activities of chlorogenic acid hemihydrate, presenting it in a structured and practical format for the scientific community.

Antioxidant Activity

The antioxidant capacity of chlorogenic acid is a cornerstone of its biological effects, stemming from its ability to neutralize free radicals.[5][[“]] This activity is attributed to the hydrogen-donating capabilities of its phenolic hydroxyl groups.[[“]]

Quantitative Data: Antioxidant Activity

| Assay | Target | Result Type | Value | Reference |

| DPPH Radical Scavenging | DPPH Radical | IC50 | Varies by extract and purity | [7] |

| ABTS Radical Scavenging | ABTS Radical | IC50 | Varies by extract and purity | [8] |

| Ferric Reducing Antioxidant Power (FRAP) | Ferric Iron (Fe³⁺) | Antioxidant Capacity | Concentration-dependent increase | [9] |

| Cellular Antioxidant Activity (CAA) | Peroxyl Radicals | EC50 | Varies by cell type | [10] |

Experimental Protocols

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

-

Prepare a stock solution of chlorogenic acid hemihydrate in methanol (B129727).

-

Create a series of dilutions of the stock solution.

-

Prepare a methanolic solution of DPPH (e.g., 100 µM).[7]

-

In a 96-well plate, add 100 µL of each chlorogenic acid dilution to 100 µL of the DPPH solution.[7]

-

Include a control well with methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: Scavenging Effect (%) = [(A_control - A_sample) / A_control] * 100.[7]

This assay assesses the capacity of an antioxidant to neutralize the ABTS radical cation.

-

Prepare ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of chlorogenic acid hemihydrate.

-

Add 10 µL of each sample concentration to 195 µL of the diluted ABTS solution in a 96-well plate.[11]

-

Incubate the mixture in the dark at room temperature for 30 minutes.[11]

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway Visualization

The antioxidant effects of chlorogenic acid are mediated, in part, by the activation of the Nrf2 signaling pathway.

References

- 1. Chlorogenic Acid Attenuates Oxidative Stress-Induced Intestinal Epithelium Injury by Co-Regulating the PI3K/Akt and IκBα/NF-κB Signaling | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Chlorogenic acid rich in coffee pulp extract suppresses inflammatory status by inhibiting the p38, MAPK, and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chlorogenic acid: A potent molecule that protects cardiomyocytes from TNF‐α–induced injury via inhibiting NF‐κB and JNK signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of chlorogenic acid from Taraxacum officinale on LTA-stimulated bovine mammary epithelial cells via the TLR2/NF-κB pathway | PLOS One [journals.plos.org]

- 6. consensus.app [consensus.app]

- 7. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Antioxidant Properties of Chlorogenic Acid Hemihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorogenic acid (CGA), a prominent dietary polyphenol, is the ester of caffeic acid and quinic acid.[1][2] Its hemihydrate form is a common stable crystalline structure.[3] CGA is widely recognized for its potent antioxidant properties, which are attributed to both direct radical scavenging and indirect modulation of cellular antioxidant defense systems. This technical guide provides an in-depth overview of the antioxidant mechanisms of chlorogenic acid hemihydrate, detailed experimental protocols for assessing its antioxidant capacity, and a summary of quantitative data from various assays. Furthermore, it visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of its mode of action.

Mechanisms of Antioxidant Action

Chlorogenic acid exerts its antioxidant effects through a dual mechanism: direct scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant pathways.

Direct Radical Scavenging

The chemical structure of chlorogenic acid, particularly the presence of vicinal hydroxyl groups on the aromatic ring of the caffeic acid moiety, endows it with the ability to donate hydrogen atoms to neutralize free radicals.[1] This direct scavenging activity has been demonstrated against a variety of reactive oxygen species, including superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and peroxyl radicals.[4] Studies have shown that chlorogenic acid exhibits significant scavenging effects against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals.[4] In fact, some research suggests that CGA has two to three times the DPPH radical scavenging effect and 10 to 30 times the superoxide anion radical scavenging effect compared to Vitamin C and E.[5]

Modulation of Cellular Antioxidant Pathways

Beyond direct radical scavenging, chlorogenic acid enhances the cellular antioxidant defense system, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7]

Nrf2 Signaling Pathway: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[8] Upon exposure to oxidative stress or in the presence of activators like chlorogenic acid, Nrf2 dissociates from Keap1 and translocates to the nucleus.[8][9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their upregulation.[10] These genes encode for phase II detoxifying and antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione (B108866) S-transferases (GSTs), and glutathione peroxidase (GPx).[6][9] By upregulating these protective enzymes, chlorogenic acid fortifies the cell's ability to combat oxidative stress.[6]

Mitogen-Activated Protein Kinase (MAPK) Pathway: The antioxidant effects of chlorogenic acid are also linked to its modulation of the MAPK signaling pathway.[[“]] Chronic inflammation and oxidative stress are often associated with the activation of MAPKs such as p38, JNK, and ERK.[[“]] Chlorogenic acid has been shown to inhibit the phosphorylation of these MAPKs, thereby suppressing downstream inflammatory responses and reducing oxidative damage.[9][[“]]

Quantitative Antioxidant Data

The antioxidant capacity of chlorogenic acid and its isomers has been quantified using various in vitro assays. The following tables summarize the reported values.

Table 1: Radical Scavenging Activity of Chlorogenic Acid Isomers

| Isomer | ABTS (mmol Trolox equivalents/mmol) | NO Radical Scavenging (mmol Trolox equivalents/mmol) | ORAC (mmol Trolox equivalents/mmol) |

| 3-caffeoylquinic acid (3-CQA) | 0.97 ± 0.02 | 6.62 ± 0.25 | 3.44 ± 0.09 |

| 5-caffeoylquinic acid (5-CQA) | 0.88 ± 0.04 | 6.24 ± 0.43 | 3.45 ± 0.06 |

| 4-caffeoylquinic acid (4-CQA) | 1.01 ± 0.01 | 6.04 ± 0.97 | 3.47 ± 0.09 |

| 3,5-dicaffeoylquinic acid (3,5-diCQA) | 1.88 ± 0.04 | 10.10 ± 0.49 | 5.07 ± 0.14 |

| 3,4-dicaffeoylquinic acid (3,4-diCQA) | 1.96 ± 0.02 | 9.23 ± 0.36 | 5.49 ± 0.15 |

| 4,5-dicaffeoylquinic acid (4,5-diCQA) | 1.86 ± 0.04 | 10.18 ± 0.58 | 4.53 ± 0.12 |

| Data from a study on CGA isomers in inflamed Caco-2 cells.[12] |

Table 2: Reducing Power of Chlorogenic Acid Metabolites

| Compound | CUPRAC (mM TE) | Folin-Ciocalteu (ppm GAE) |

| Caffeic acid | 0.77 | 86 |

| Ferulic acid | 0.33 | 80 |

| TE: Trolox Equivalent; GAE: Gallic Acid Equivalent. Data from a study on sulfate (B86663) metabolites of CGA.[13] |

Table 3: DPPH Radical Neutralization by Chlorogenic Acid Metabolites

| Compound | % Inhibition of DPPH• | Trolox Equivalent (mM) |

| Caffeic acid | ~21% | ~0.3 |

| Ferulic acid | ~14% | ~0.2 |

| Data from a study on sulfate metabolites of CGA.[13] |

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[14]

Protocol:

-

Preparation of DPPH Stock Solution: Dissolve a calculated amount of DPPH in methanol (B129727) or ethanol (B145695) to a concentration of typically 0.1 mM. Store this solution in the dark.[14]

-

Preparation of Working DPPH Solution: Dilute the stock solution with the same solvent to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. Prepare this solution fresh daily.[14]

-

Sample Preparation: Prepare various concentrations of chlorogenic acid hemihydrate and a positive control (e.g., ascorbic acid) in the same solvent as the DPPH solution.[14]

-

Assay Procedure:

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[14]

-

Calculation: Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[15]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: ABTS is oxidized by potassium persulfate to its radical cation, ABTS•+, which is a blue-green chromophore. Antioxidants that can donate electrons to the ABTS•+ radical reduce it back to its colorless form, and the decrease in absorbance at 734 nm is measured.[16]

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[18]

-

Sample Preparation: Prepare various concentrations of chlorogenic acid hemihydrate and a positive control (e.g., Trolox) in a suitable solvent.[19]

-

Assay Procedure:

-

Measurement: Measure the absorbance at 734 nm.[18]

-

Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[15]

Protocol:

-

Preparation of FRAP Reagent:

-

Sample Preparation: Prepare the chlorogenic acid hemihydrate samples and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.[21]

-

Assay Procedure:

-

Measurement: Measure the absorbance at 593 nm.[21]

-

Calculation: The results are typically expressed as Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can inhibit this oxidation, and the reduction in fluorescence is proportional to their antioxidant capacity.[22][23]

Protocol:

-

Cell Culture: Plate human hepatocarcinoma HepG2 cells in a 96-well microplate and allow them to reach confluence.[23]

-

Loading with DCFH-DA: Treat the cells with DCFH-DA solution.[10]

-

Treatment: Treat the cells with various concentrations of chlorogenic acid hemihydrate or a positive control (e.g., quercetin).[23]

-

Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.[23]

-

Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.[24]

-

Calculation: The CAA value is calculated from the area under the fluorescence curve and is often expressed as quercetin (B1663063) equivalents.[23]

Visualization of Pathways and Workflows

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo antioxidant properties of chlorogenic acid and caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Increased ROS Scavenging and Antioxidant Efficiency of Chlorogenic Acid Compound Delivered via a Chitosan Nanoparticulate System for Efficient In Vitro Visualization and Accumulation in Human Renal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dietary chlorogenic acid ameliorates oxidative stress and improves endothelial function in diabetic mice via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversing ROS-mediated neurotoxicity by chlorogenic acid involves its direct antioxidant activity and activation of Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chlorogenic Acid Alleviates High Glucose-induced HK-2 Cell Oxidative Damage through Activation of KEAP1/NRF2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. resources.amsbio.com [resources.amsbio.com]

- 20. ultimatetreat.com.au [ultimatetreat.com.au]

- 21. jcb.thebrpi.org [jcb.thebrpi.org]

- 22. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anti-inflammatory Pathways of Chlorogenic Acid Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorogenic acid (CGA), a prominent naturally occurring phenolic compound, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of chlorogenic acid hemihydrate. It is designed for researchers, scientists, and professionals in drug development seeking a detailed understanding of its core signaling pathways, experimental validation, and quantitative efficacy. This document outlines the intricate interplay between CGA and key inflammatory cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. Detailed experimental protocols for in vitro and in vivo models are provided, alongside a quantitative summary of CGA's impact on inflammatory mediators, to facilitate reproducible research and development.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Chlorogenic acid (CGA), an ester of caffeic acid and quinic acid, is widely distributed in various plants and is particularly abundant in coffee beans.[1][2] CGA has demonstrated a remarkable capacity to modulate inflammatory responses, positioning it as a promising candidate for therapeutic development.[3][4] This guide delves into the core anti-inflammatory pathways of chlorogenic acid hemihydrate, presenting a technical resource for the scientific community.

Core Anti-inflammatory Signaling Pathways

Chlorogenic acid exerts its anti-inflammatory effects by modulating several key signaling pathways that are central to the inflammatory response. These include the NF-κB, MAPK, and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB, predominantly the p65 subunit, to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.[1][5]

Chlorogenic acid has been shown to significantly inhibit the activation of the NF-κB pathway.[3][5] It achieves this by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.[5][6] This inhibitory action leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[3][4][7]

Figure 1: Inhibition of the NF-κB Signaling Pathway by Chlorogenic Acid.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. It comprises a cascade of protein kinases that includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These kinases are activated by various extracellular stimuli, including inflammatory cytokines and LPS, and they play a crucial role in regulating the production of inflammatory mediators.[5][8]

Chlorogenic acid has been demonstrated to modulate the MAPK pathway by inhibiting the phosphorylation of p38 and JNK.[5][9] By suppressing the activation of these kinases, CGA can downregulate the expression of downstream targets, including pro-inflammatory cytokines and enzymes like COX-2.[7][9] This targeted inhibition of specific MAPK components contributes significantly to the overall anti-inflammatory effect of CGA.

Figure 2: Modulation of the MAPK Signaling Pathway by Chlorogenic Acid.

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress by regulating the expression of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of activators, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[10][11]

Chlorogenic acid is a potent activator of the Nrf2 pathway.[12][13] It is believed to interact with Keap1, leading to the release and nuclear translocation of Nrf2.[10][14] This results in the upregulation of several antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[10][15] The activation of the Nrf2 pathway by CGA not only provides direct antioxidant effects but also indirectly contributes to its anti-inflammatory activity, as many antioxidant enzymes can suppress inflammatory signaling.

Figure 3: Activation of the Nrf2 Antioxidant Pathway by Chlorogenic Acid.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of chlorogenic acid has been quantified in numerous in vitro and in vivo studies. The following tables summarize the dose-dependent effects of CGA on key inflammatory markers.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Chlorogenic Acid

| Cell Line | Inflammatory Stimulus | Inflammatory Marker | CGA Concentration | Observed Effect | Reference |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | TNF-α | 10 - 1000 µg/mL | Dose-dependent reduction in production. | [16] |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | IL-6 | 100 - 1000 µg/mL | Significant decrease in production. | [16] |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | IL-1β | 100 - 1000 µg/mL | Significant decrease in production. | [16] |

| RAW 264.7 Macrophages | LPS | NO Production | Not specified | Significant inhibition. | [3] |

| RAW 264.7 Macrophages | LPS | COX-2 Expression | Not specified | Dose-dependent inhibition. | [3] |

| RAW 264.7 Macrophages | LPS | iNOS Expression | Not specified | Dose-dependent inhibition. | [3] |

| Caco-2 Cells | IFNγ + PMA | IL-8 | Not specified | ~50% reduction by CQA isomers, ~90% by diCQA isomers. | [17] |

Table 2: In Vivo Anti-inflammatory Effects of Chlorogenic Acid

| Animal Model | Inflammatory Model | CGA Dosage | Key Findings | Reference |

| Rats | Carrageenan-induced paw edema | 100 - 150 mg/day (oral) | Significant decrease in inflamed paw volume. | [18] |

| Rats | Chronic Stress-induced intestinal damage | 100 mg/kg (gavage) | Reduced levels of p-IκB, p-p65, p-p38, and TNF-α. | [5] |

| Neonatal Rats | Hypoxia-ischemia brain injury | 150 - 600 mg/kg (i.p.) | Dose-dependent decrease in cerebral infarction volume and IL-1β levels. | [6] |

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of chlorogenic acid.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the assessment of CGA's ability to inhibit the production of inflammatory mediators in LPS-stimulated murine macrophages.

Figure 4: Workflow for In Vitro Anti-inflammatory Assays.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)

-

Chlorogenic acid hemihydrate (CGA)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents for Western blotting and qPCR

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

CGA Treatment: Pre-treat the cells with various concentrations of CGA (e.g., 10, 50, 100, 200 µM) for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant to measure the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

-

Cell Lysis: Wash the remaining cells with cold PBS and lyse them for subsequent protein (Western blot) or RNA (qPCR) analysis.

Western Blot Analysis of NF-κB and MAPK Pathway Proteins

This protocol details the detection of key phosphorylated and total proteins in the NF-κB and MAPK signaling pathways.

Procedure:

-

Protein Extraction and Quantification: Extract total protein from the cell lysates and determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, and JNK overnight at 4°C. Examples of primary antibodies include anti-p-p65 (Ser536) and anti-p-p38 (Thr180/Tyr182).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used acute inflammation model to evaluate the anti-inflammatory activity of compounds.[19]

Materials:

-

Male Wistar rats or Swiss mice

-

Chlorogenic acid hemihydrate (CGA)

-

Carrageenan (1% w/v in saline)

-

Pletismometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

-

CGA Administration: Administer CGA orally or intraperitoneally at various doses (e.g., 50, 100, 200 mg/kg) one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for the CGA-treated groups compared to the control group.

Conclusion

Chlorogenic acid hemihydrate demonstrates significant anti-inflammatory activity through the modulation of multiple key signaling pathways, including the inhibition of NF-κB and MAPK pathways and the activation of the Nrf2 antioxidant pathway. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound in the management of inflammatory diseases. The multifaceted mechanism of action of chlorogenic acid underscores its potential as a lead compound for the development of novel anti-inflammatory agents.

References

- 1. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chlorogenic Acid Alleviates Chronic Stress-Induced Intestinal Damage by Inhibiting the P38MAPK/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlorogenic acid exerts neuroprotective effect against hypoxia-ischemia brain injury in neonatal rats by activating Sirt1 to regulate the Nrf2-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chlorogenic Acid Alleviates LPS-Induced Inflammation and Oxidative Stress by Modulating CD36/AMPK/PGC-1α in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chlorogenic Acid (CGA) Isomers Alleviate Interleukin 8 (IL-8) Production in Caco-2 Cells by Decreasing Phosphorylation of p38 and Increasing Cell Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chlorogenic acid inhibits lipopolysaccharide-induced cyclooxygenase-2 expression in RAW264.7 cells through suppressing NF-kappaB and JNK/AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Protective Effect of Chlorogenic Acid on Vascular Senescence via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacologic Overview of Chlorogenic Acid and its Metabolites in Chronic Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chlorogenic acid prevents diabetic nephropathy by inhibiting oxidative stress and inflammation through modulation of the Nrf2/HO-1 and NF-ĸB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Chlorogenic acid isomers directly interact with Keap 1-Nrf2 signaling in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Chlorogenic acid rich in coffee pulp extract suppresses inflammatory status by inhibiting the p38, MAPK, and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chlorogenic Acid (CGA) Isomers Alleviate Interleukin 8 (IL-8) Production in Caco-2 Cells by Decreasing Phosphorylation of p38 and Increasing Cell Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Daily oral administration of chlorogenic acid prevents the experimental carrageenan-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Chlorogenic Acid Hemihydrate in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorogenic acid (CGA), a prominent dietary polyphenol, has garnered significant attention for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes. This technical guide provides a comprehensive overview of the multifaceted role of chlorogenic acid hemihydrate in regulating glucose metabolism. It delves into the molecular mechanisms, key signaling pathways, and quantitative effects of CGA, supported by data from preclinical and clinical studies. Detailed experimental protocols and visual representations of metabolic pathways are included to facilitate further research and drug development efforts in this area.

Introduction

Chlorogenic acid is a phenolic compound formed from the esterification of caffeic acid and quinic acid.[1] It is widely distributed in various plant species, with high concentrations found in green coffee beans, tea, and certain fruits.[1][2] Accumulating evidence from in vitro, animal, and human studies suggests that CGA plays a crucial role in glucose and lipid metabolism, positioning it as a promising nutraceutical for the management of metabolic syndrome.[3][4][5] This document synthesizes the current understanding of CGA's impact on glucose homeostasis.

Mechanisms of Action in Glucose Metabolism

Chlorogenic acid exerts its effects on glucose metabolism through a variety of mechanisms, targeting different organs and pathways involved in glucose uptake, production, and absorption.

Inhibition of Carbohydrate Digestion and Absorption

CGA can modulate postprandial hyperglycemia by inhibiting key enzymes responsible for carbohydrate digestion.

-

α-Glucosidase and α-Amylase Inhibition: CGA competitively inhibits α-glucosidase and α-amylase, the enzymes that break down complex carbohydrates into absorbable monosaccharides in the small intestine.[3][6] This action slows down carbohydrate digestion and subsequent glucose absorption, leading to a reduction in postprandial blood glucose levels.[3][7] The inhibitory effect of CGA on these enzymes is comparable to that of acarbose, a prescribed α-glucosidase inhibitor.[3]

Regulation of Intestinal Glucose Transport

CGA influences the expression and activity of intestinal glucose transporters.

-

Sodium-Glucose Cotransporter 1 (SGLT-1) and Glucose Transporter 2 (GLUT2): Studies in high-fat diet-fed rats have shown that CGA can normalize the expression of SGLT-1 and GLUT2 in the intestine.[[“]][9] By modulating these transporters, CGA helps to regulate the rate of glucose absorption from the gut.[[“]][[“]]

Hepatic Glucose Metabolism

The liver plays a central role in maintaining glucose homeostasis through gluconeogenesis and glycogenolysis. CGA has been shown to suppress hepatic glucose output.

-

Inhibition of Glucose-6-Phosphatase (G6Pase): CGA inhibits the expression and activity of glucose-6-phosphatase, a key enzyme in both gluconeogenesis and glycogenolysis.[2][3] By downregulating G6Pase, CGA reduces the production and release of glucose from the liver, thereby lowering fasting blood glucose levels.[3][11] In microsomal fractions of hepatocytes, CGA has been reported to inhibit approximately 40% of G6Pase activity.[3]

Enhancement of Peripheral Glucose Uptake

CGA promotes the uptake and utilization of glucose in peripheral tissues, particularly skeletal muscle.

-

GLUT4 Translocation: A primary mechanism for this effect is the increased translocation of Glucose Transporter Type 4 (GLUT4) to the plasma membrane of muscle cells.[12][13] This process is largely mediated by the activation of AMP-activated protein kinase (AMPK).[12][14]

Key Signaling Pathways Modulated by Chlorogenic Acid

AMP-Activated Protein Kinase (AMPK) Pathway

The activation of AMPK is a central mechanism through which CGA exerts its beneficial effects on glucose and lipid metabolism.[3][11] AMPK is a cellular energy sensor that, once activated, initiates a cascade of events to restore energy balance.

-

Mechanism of Activation: CGA has been shown to increase the phosphorylation and activation of AMPK in skeletal muscle and liver cells.[3][12]

-

Downstream Effects: Activated AMPK leads to:

Insulin (B600854) Signaling Pathway

CGA has been shown to improve insulin sensitivity and potentiate insulin action.[3][15]

-

PI3K/Akt Pathway: Some studies suggest that CGA can influence components of the insulin signaling pathway, such as preventing the inactivation of the PI3K/Akt pathway and the reduction of GLUT4 levels in response to high glucose.[15] However, other research indicates that CGA's primary effect on glucose transport is independent of the direct insulin signaling cascade involving IRS-1 and PI3K.[12][13]

Quantitative Data on the Effects of Chlorogenic Acid

The following tables summarize quantitative data from various studies investigating the effects of chlorogenic acid on glucose metabolism.

Table 1: In Vitro Enzyme Inhibition by Chlorogenic Acid

| Enzyme | IC50 Value | Source Organism/Cell Line | Reference |

| α-Amylase | 9.10 µg/mL | Porcine Pancreas | [6] |

| α-Glucosidase | 9.24 µg/mL | Saccharomyces cerevisiae | [6] |

| α-Amylase | 21.93 µg/ml | Not specified | [1] |

| α-Glucosidase | 27.14 µg/ml | Not specified | [1] |

| Glucose-6-Phosphatase | Ki = 0.26 mM | Rat Hepatic Microsomes | [3] |

Table 2: Effects of Chlorogenic Acid in Animal Models

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Streptozotocin-induced diabetic rats | 5 mg/kg body weight | Not specified | Exerted antidiabetic potential. | [3] |

| Leprdb/db mice | 250 mg/kg (intraperitoneal) | Acute | Significantly lowered fasting blood sugar 10 minutes post-administration. | [12][14] |

| Leprdb/db mice | Not specified | Chronic | Inhibited hepatic G6Pase, improved glucose tolerance and insulin sensitivity. | [3][11] |

| High-fat diet-fed rats | 20 mg/kg and 90 mg/kg | Not specified | Ameliorated body weight gain and maintained fasting serum insulin. | [9] |

| db/db mice | 80 mg/kg/day (oral gavage) | 12 weeks | Lowered fasting serum glucose and increased muscle glycogen. | [2] |

Table 3: Human Clinical Trials on Chlorogenic Acid

| Study Population | Dosage | Duration | Key Findings | Reference |

| 15 overweight men | 1 g CGA in decaffeinated coffee | Acute | Significantly reduced glucose and insulin concentrations 15 minutes post-OGTT. | [5] |

| 30 patients with Impaired Glucose Tolerance | 400 mg, three times daily | 12 weeks | Decreased fasting plasma glucose and insulin secretion; increased insulin sensitivity. | [15][16] |

| Patients with Impaired Glucose Tolerance | 400 mg capsules, three times daily | 90 days | Evaluation of glycemic control, insulin secretion, and sensitivity. | [17][18] |

Detailed Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is based on methodologies described in studies investigating the enzyme inhibitory effects of CGA.[6][19]

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Incubation: In a 96-well microplate, add the α-glucosidase solution to wells containing various concentrations of chlorogenic acid hemihydrate or a positive control (e.g., acarbose). Pre-incubate the mixture at 37°C for 10 minutes.

-

Reaction Initiation: Add the pNPG solution to each well to start the reaction.

-

Incubation and Termination: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). Stop the reaction by adding a sodium carbonate (Na₂CO₃) solution.

-

Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition for each concentration of CGA and determine the IC50 value (the concentration of CGA that inhibits 50% of the enzyme activity).

Glucose Uptake Assay in L6 Myotubes

This protocol is a synthesized representation from studies on CGA's effect on muscle glucose transport.[12][13][14]

-

Cell Culture and Differentiation: Culture L6 myoblasts in a suitable growth medium (e.g., DMEM with 10% FBS). Induce differentiation into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum) for 4-6 days.

-

Serum Starvation: Before the assay, starve the differentiated myotubes in a serum-free medium for 3-4 hours.

-

Treatment: Treat the myotubes with various concentrations of chlorogenic acid hemihydrate for a specified time (e.g., 24 hours). Include a positive control (e.g., insulin) and a negative control (vehicle).

-

Glucose Uptake Measurement: Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer. Incubate the cells with a solution containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) in KRH buffer for a short period (e.g., 10 minutes) at 37°C.

-

Termination and Lysis: Stop the uptake by washing the cells with ice-cold KRH buffer. Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Express the results as a percentage of the control.

Visualizing the Mechanisms of Chlorogenic Acid

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and mechanisms of action of chlorogenic acid in glucose metabolism.

Caption: Overview of Chlorogenic Acid's multi-target mechanism in glucose metabolism.

Caption: AMPK signaling pathway activation by Chlorogenic Acid in muscle and liver.

Conclusion and Future Directions

Chlorogenic acid hemihydrate demonstrates significant potential as a therapeutic agent for the management of impaired glucose metabolism. Its pleiotropic effects, including the inhibition of intestinal glucose absorption, suppression of hepatic glucose production, and enhancement of peripheral glucose uptake, are mediated through key signaling pathways, most notably the activation of AMPK. The quantitative data from preclinical and clinical studies provide a strong foundation for its further development.

Future research should focus on large-scale, long-term clinical trials to establish the efficacy and safety of CGA in diverse patient populations.[3] Furthermore, studies on the pharmacokinetics and bioavailability of CGA are crucial to optimize dosing and formulation.[20][21] Investigating the synergistic effects of CGA with existing antidiabetic medications could also open new avenues for combination therapies. The detailed methodologies and pathway diagrams presented in this guide aim to serve as a valuable resource for scientists and researchers dedicated to advancing the therapeutic potential of chlorogenic acid.

References

- 1. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Roles of Chlorogenic Acid on Regulating Glucose and Lipids Metabolism: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Roles of Chlorogenic Acid on Regulating Glucose and Lipids Metabolism: A Review | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Caffeic and chlorogenic acids inhibit key enzymes linked to type 2 diabetes (in vitro): a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. consensus.app [consensus.app]

- 9. Chlorogenic Acid Maintains Glucose Homeostasis through Modulating the Expression of SGLT-1, GLUT-2, and PLG in Different Intestinal Segments of Sprague-Dawley Rats Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. Anti-diabetic and anti-lipidemic effects of chlorogenic acid are mediated by ampk activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chlorogenic acid stimulates glucose transport in skeletal muscle via AMPK activation: a contributor to the beneficial effects of coffee on diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chlorogenic Acid Stimulates Glucose Transport in Skeletal Muscle via AMPK Activation: A Contributor to the Beneficial Effects of Coffee on Diabetes | PLOS One [journals.plos.org]

- 15. Use of Chlorogenic Acid against Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of Chlorogenic Acid Administration on Glycemic Control, Insulin Secretion, and Insulin Sensitivity in Patients with Impaired Glucose Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. researchgate.net [researchgate.net]

- 20. Bioavailability and metabolism of chlorogenic acids (acyl-quinic acids) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Investigation on the absorption kinetics of chlorogenic acid in rats by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Chlorogenic Acid Hemihydrate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of chlorogenic acid hemihydrate in a range of common laboratory solvents. The information presented herein is intended to support research and development activities, from initial experimental design to formulation development.

Introduction to Chlorogenic Acid Hemihydrate

Chlorogenic acid is a prominent phenolic compound naturally found in a variety of plants, most notably in coffee beans.[1] It is an ester of caffeic acid and quinic acid.[1] The hemihydrate form indicates the presence of one molecule of water for every two molecules of chlorogenic acid in its crystalline structure. This compound is of significant interest to the scientific community due to its various biological activities, including antioxidant, anti-inflammatory, antiviral, and antifungal properties.[2] Understanding its solubility is a critical first step in the experimental process, influencing everything from extraction procedures to the design of in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of chlorogenic acid hemihydrate varies across different solvents, a factor largely dictated by the polarity of the solvent and the temperature. The following table summarizes the available quantitative and qualitative solubility data in common laboratory solvents.

| Solvent | Formula | Solubility | Temperature | Notes |

| Water | H₂O | 4% (w/v) or 40 mg/mL[2][3] | 25 °C | Solubility is greater in hot water.[2] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | - | ~25 mg/mL[1][4] | Not Specified | Aqueous solutions are not recommended for storage for more than one day.[1][4] |

| Ethanol | C₂H₅OH | ~25 mg/mL[1][4] | Not Specified | Soluble.[2] |

| Methanol | CH₃OH | Soluble / Slightly Soluble[2][5] | Not Specified | Often used in a 50% solution for preparing reference standards.[2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ~50-71 mg/mL[4][6] | Not Specified | Soluble.[1] |

| Acetone | (CH₃)₂CO | Soluble[2] | Not Specified | - |

| Ethyl Acetate | CH₃COOC₂H₅ | Slightly Soluble / Very Slightly Soluble[2] | Not Specified | - |

| Chloroform | CHCl₃ | Insoluble | Not Specified | - |

| Diethyl Ether | (C₂H₅)₂O | Insoluble | Not Specified | - |

| Benzene | C₆H₆ | Insoluble | Not Specified | - |

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound like chlorogenic acid hemihydrate. The choice of method often depends on the required accuracy, throughput, and the stage of the research. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.[7]

3.1. Shake-Flask Method for Thermodynamic Solubility

This method involves adding an excess amount of the solid compound to a known volume of the solvent and allowing it to reach equilibrium.

Materials:

-

Chlorogenic acid hemihydrate

-

Selected solvent (e.g., water, ethanol)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of chlorogenic acid hemihydrate to a sealed vial containing a precise volume of the desired solvent. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

3.2. Kinetic Solubility Measurement

For higher throughput screening, kinetic solubility methods are often used. These methods typically involve dissolving the compound in a solvent like DMSO and then diluting it into an aqueous buffer, with precipitation monitored over time.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the shake-flask method followed by HPLC analysis.

Caption: A typical workflow for determining the thermodynamic solubility of a compound.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Chlorogenic acid | 327-97-9 [chemicalbook.com]

- 3. Chlorogenic Acid | C16H18O9 | CID 1794427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. usbio.net [usbio.net]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

The Core of Caffeoylquinic Acid: An In-depth Technical Guide to the Biosynthesis of Chlorogenic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorogenic acid (CGA), a prominent member of the phenylpropanoid family, is a naturally occurring phenolic compound with a wide array of documented biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties.[1] It is an ester formed between caffeic acid and quinic acid. The biosynthesis of chlorogenic acid is a complex process, originating from primary metabolism and branching into a specialized secondary metabolic pathway. This technical guide provides a comprehensive overview of the core biosynthetic pathways of chlorogenic acid in plants, detailing the key enzymatic steps, presenting quantitative data, outlining experimental protocols, and visualizing the intricate molecular processes.

Core Biosynthesis Pathway of Chlorogenic Acid

The primary and most extensively studied pathway for chlorogenic acid biosynthesis begins with the shikimate pathway and proceeds through the general phenylpropanoid pathway.[1] This core pathway involves a series of enzymatic reactions that convert primary metabolites into the precursors of chlorogenic acid. Several alternative pathways have also been proposed, highlighting the metabolic flexibility of plants in producing this important compound.[2]

The biosynthesis initiates with the production of L-phenylalanine from the shikimate pathway.[1] L-phenylalanine then enters the phenylpropanoid pathway, where it is acted upon by a series of key enzymes.[3]

Key Enzymes and Reactions:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This is a critical rate-limiting step, channeling metabolites from primary to secondary metabolism.[4]

-

Cinnamate-4-Hydroxylase (C4H): C4H, a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the para-position to produce p-coumaric acid.[2]

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA.[3]

-

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): HCT is a pivotal enzyme that can utilize both shikimate and quinate as acyl acceptors. In the main pathway, it transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimic acid, forming p-coumaroyl-shikimate.

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): C3'H, another cytochrome P450 enzyme, hydroxylates p-coumaroyl-shikimate to yield caffeoyl-shikimate.

-

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) (second reaction): HCT can then catalyze the conversion of caffeoyl-shikimate back to caffeoyl-CoA.

-

Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT): In the final step, HQT, an acyltransferase with a high affinity for quinic acid, catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to quinic acid, forming chlorogenic acid (5-O-caffeoylquinic acid).[5]

// Nodes Shikimate_Pathway [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Phenylalanine [label="L-Phenylalanine", fillcolor="#FFFFFF", fontcolor="#202124"]; Cinnamic_Acid [label="trans-Cinnamic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; p_Coumaric_Acid [label="p-Coumaric Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#FFFFFF", fontcolor="#202124"]; p_Coumaroyl_Shikimate [label="p-Coumaroyl-Shikimate", fillcolor="#FFFFFF", fontcolor="#202124"]; Caffeoyl_Shikimate [label="Caffeoyl-Shikimate", fillcolor="#FFFFFF", fontcolor="#202124"]; Caffeoyl_CoA [label="Caffeoyl-CoA", fillcolor="#FFFFFF", fontcolor="#202124"]; Quinic_Acid [label="Quinic Acid\n(from Shikimate Pathway)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chlorogenic_Acid [label="Chlorogenic Acid\n(5-O-caffeoylquinic acid)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Shikimate_Pathway -> L_Phenylalanine; L_Phenylalanine -> Cinnamic_Acid [label="PAL", color="#34A853"]; Cinnamic_Acid -> p_Coumaric_Acid [label="C4H", color="#34A853"]; p_Coumaric_Acid -> p_Coumaroyl_CoA [label="4CL", color="#34A853"]; p_Coumaroyl_CoA -> p_Coumaroyl_Shikimate [label="HCT", color="#EA4335"]; p_Coumaroyl_Shikimate -> Caffeoyl_Shikimate [label="C3'H", color="#34A853"]; Caffeoyl_Shikimate -> Caffeoyl_CoA [label="HCT", color="#EA4335"]; Caffeoyl_CoA -> Chlorogenic_Acid [label="HQT", color="#4285F4"]; Quinic_Acid -> Chlorogenic_Acid [style=dashed, color="#5F6368"]; } enddot

Caption: The core biosynthesis pathway of chlorogenic acid in plants.

Alternative Biosynthesis Pathways

While the pathway described above is considered the major route, several alternative pathways for chlorogenic acid synthesis have been proposed and identified in different plant species, demonstrating the metabolic plasticity of plants.[6]

Caption: Two alternative pathways for chlorogenic acid biosynthesis.

Quantitative Data

The efficiency and regulation of the chlorogenic acid biosynthesis pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates. The following tables summarize key quantitative data from various plant species.

Table 1: Kinetic Parameters of Key Enzymes in Chlorogenic Acid Biosynthesis

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (units) | Reference(s) |

| PAL | Musa cavendishii | L-Phenylalanine | 1450 | 0.15 nmol/h·mg protein | [7] |

| Rhodotorula aurantiaca | L-Phenylalanine | 1750 | 3.01 units/mg | [6] | |

| C4H | Glycine max (GmC4H2) | trans-Cinnamic acid | 6.438 ± 0.74 | 3.6 ± 0.15 nmoles/min/mg protein | [2][8] |

| Glycine max (GmC4H14) | trans-Cinnamic acid | 2.74 ± 0.18 | 56.38 ± 0.73 nmoles/min/mg protein | [2][8] | |

| Glycine max (GmC4H20) | trans-Cinnamic acid | 3.83 ± 0.44 | 0.13 nmoles/min/mg protein | [2][8] | |

| 4CL | Morus atropurpurea | 4-Coumaric acid | 10.49 | 4.4 nkat/mg | [4] |

| HCT | Physcomitrium patens | Shikimic acid | 220 | 5.1 s-1 (kcat) | [9] |

| Physcomitrium patens | Threonate | 17200 | 0.16 s-1 (kcat) | [9] | |

| HQT | Nicotiana tabacum | p-Coumaroyl-CoA | - | 33,802 M-1s-1 (kcat/Km) | [10] |

| Nicotiana tabacum | Caffeoyl-CoA | - | 66,174 M-1s-1 (kcat/Km) | [10] | |

| Nicotiana tabacum | Feruloyl-CoA | - | 27,150 M-1s-1 (kcat/Km) | [10] |

Table 2: Chlorogenic Acid Content in Various Plant Tissues

| Plant Species | Tissue | Chlorogenic Acid Content (mg/g dry weight) | Reference(s) |

| Ilex paraguariensis (green) | - | 97 | [5][11] |

| Vaccinium dunalianum | - | 44.71 - 97.64 | [12] |

| Solanum melongena | Pulp | 1.4 - 28.0 | [12] |

| Apple cultivars | Healthy leaves | Varies significantly by date and cultivar | [13] |

Experimental Protocols

Accurate quantification and characterization of the enzymes and metabolites in the chlorogenic acid biosynthesis pathway are crucial for research and development. The following are detailed methodologies for key experiments.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

a. Plant Material and Protein Extraction:

-

Homogenize 1g of fresh plant tissue in liquid nitrogen.

-

Resuspend the powdered tissue in 5 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and 10% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

b. Assay Protocol:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.[14]

-

Initiate the reaction by adding 100 µL of the crude enzyme extract to 900 µL of the reaction mixture.

-

Incubate the reaction at 37°C for 30 minutes.[14]

-

Stop the reaction by adding 50 µL of 4 M HCl.[14]

-

Measure the absorbance at 290 nm, the wavelength at which trans-cinnamic acid has a maximum absorbance.[15]

-

Calculate PAL activity based on a standard curve of trans-cinnamic acid. One unit of PAL activity is typically defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.[14]

4-Coumarate:CoA Ligase (4CL) Enzyme Activity Assay

This assay spectrophotometrically determines the formation of p-coumaroyl-CoA.

a. Protein Extraction:

-

Follow the protein extraction protocol as described for the PAL assay.

b. Assay Protocol:

-

The reaction mixture (final volume 200 µL) should contain 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2.5 mM ATP, 0.5 mM p-coumaric acid, and 0.1 mM Coenzyme A.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Start the reaction by adding 50 µL of the enzyme extract.

-

Monitor the increase in absorbance at 333 nm, which corresponds to the formation of p-coumaroyl-CoA.[8]

-

Calculate 4CL activity using the molar extinction coefficient of p-coumaroyl-CoA.

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT/HQT) Enzyme Activity Assay

This assay can be adapted to measure the activity of both HCT and HQT by using the appropriate acyl acceptor (shikimate for HCT, quinate for HQT). The reverse reaction is often easier to monitor spectrophotometrically.

a. Protein Extraction:

-

Follow the protein extraction protocol as described for the PAL assay.

b. Assay Protocol (Reverse Reaction for HQT):

-

The reaction mixture (1.5 mL) contains 100 mM phosphate (B84403) buffer (pH 7.0), 1 mM EDTA, and 400 µM chlorogenic acid.[10][16]

-

Initiate the reaction by adding 400 µM Coenzyme A and 30 µL of the crude enzyme extract.[10][16]

-

Monitor the increase in absorbance at 360 nm, corresponding to the formation of caffeoyl-CoA.[10][16]

-

Calculate HQT activity based on the molar extinction coefficient of caffeoyl-CoA.

High-Performance Liquid Chromatography (HPLC) for Chlorogenic Acid Quantification

HPLC is the standard method for the separation and quantification of chlorogenic acid and its isomers.

a. Sample Preparation:

-

Extract 1g of dried, powdered plant material with 10 mL of 80% methanol (B129727) by sonication for 30 minutes.

-

Centrifuge the extract at 10,000 x g for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

b. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 325 nm.

-

Quantification: Based on a standard curve of authentic chlorogenic acid.

// Nodes Plant_Material [label="Plant Material\n(e.g., leaves, fruits)", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenization [label="Homogenization\n(Liquid Nitrogen)", fillcolor="#FFFFFF", fontcolor="#202124"]; Extraction [label="Extraction\n(e.g., 80% Methanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Centrifugation [label="Centrifugation", fillcolor="#FFFFFF", fontcolor="#202124"]; Filtration [label="Filtration (0.45 µm)", fillcolor="#FFFFFF", fontcolor="#202124"]; HPLC_Analysis [label="HPLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantification\n(Standard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Plant_Material -> Homogenization; Homogenization -> Extraction; Extraction -> Centrifugation; Centrifugation -> Filtration; Filtration -> HPLC_Analysis; HPLC_Analysis -> Quantification; } enddot

Caption: A typical experimental workflow for the quantification of chlorogenic acid.

Conclusion

The biosynthesis of chlorogenic acid is a well-characterized yet complex pathway with multiple points of regulation and several alternative routes. Understanding the intricacies of this pathway, from the key enzymes and their kinetics to the methods for their analysis, is paramount for researchers in plant science, natural product chemistry, and drug development. The information presented in this technical guide provides a solid foundation for further investigation and for the potential metabolic engineering of plants to enhance the production of this valuable bioactive compound. The detailed protocols and quantitative data serve as a practical resource for the scientific community to advance our knowledge and application of chlorogenic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioone.org [bioone.org]